molecular formula C11H9N3 B1664278 2-Amino-9H-pyrido[2,3-b]indole CAS No. 26148-68-5

2-Amino-9H-pyrido[2,3-b]indole

Cat. No. B1664278
CAS RN: 26148-68-5
M. Wt: 183.21 g/mol
InChI Key: FJTNLJLPLJDTRM-UHFFFAOYSA-N
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Description

2-Amino-9H-pyrido[2,3-b]indole, also known as 2-Amino-a-carboline or a-alpha-C, is an organic compound belonging to the class of alpha carbolines . It has a pyrido[2,3-b]indole core, which is a fused structure of pyridine and indole . This solid compound is practically insoluble in water and has a relatively neutral nature .


Synthesis Analysis

The synthesis of 2-Amino-9H-pyrido[2,3-b]indole involves the condensation of 2-aminoindole with enaminonitriles . Another method involves the reaction of 2,6-dibenzylidene cyclopentanone with adjacent aminophenyl acetonitrile in the presence of tosic acid .


Molecular Structure Analysis

2-Amino-9H-pyrido[2,3-b]indole has a molecular formula of C11H9N3 and a molecular weight of 183.21 . It has a pyrido[2,3-b]indole core, which is a fused structure of pyridine and indole .


Chemical Reactions Analysis

2-Amino-9H-pyrido[2,3-b]indole undergoes bioactivation to form electrophilic N-oxidized metabolites that react with DNA to form adducts . These adducts can lead to mutations .


Physical And Chemical Properties Analysis

2-Amino-9H-pyrido[2,3-b]indole is a solid compound that is practically insoluble in water . It has a relatively neutral nature .

Scientific Research Applications

Metabolic Activation and Genotoxicity

  • 2-Amino-9H-pyrido[2,3-b]indole (AαC) is a carcinogen identified in tobacco smoke. Research has shown that UDP-Glucuronosyltransferases (UGTs) catalyze the binding of N-oxidized AαC to DNA, contributing to genotoxicity, particularly in liver and digestive tract cancers in smokers (Tang et al., 2012).

Metabolism in Human Hepatocytes

  • Studies on human hepatocytes treated with AαC identified several major metabolites, revealing the significant role of N-acetylation and glucuronidation in its metabolism. P450 1A2 is a major isoform involved in the bioactivation of AαC to form reactive DNA adducts (Bellamri et al., 2017).

Detection in Meat Samples

  • A method combining supercritical fluid extraction and capillary electrophoresis with fluorescence detection has been developed for quantifying non-polar heterocyclic amines, including AαC, in commercial meat samples (de Andrés et al., 2010).

Chemical Confirmation of Structure

  • The chemical structure of related compounds, such as 9-(4'-aminophenyl)-9H-pyrido[3,4-b]indole, has been confirmed through synthesis methods. This offers insights into the chemical properties and potential reactivity of AαC-related compounds (Murakami et al., 2010).

Role of NAT2 Acetylator Genotype

  • The genotoxic potency of AαC is influenced by the NAT2 acetylator genotype, with studies showing a correlation between these genetic polymorphisms and the mutagenic potency of AαC in various cell models (Turesky et al., 2009).

Analysis in Cigarette Smoke

  • AαC has been detected and quantified in the mainstream smoke condensate from various cigarette brands, highlighting its presence as a potential risk factor for smokers (Smith et al., 2004).

P450 Reductase Deficiency Effects

  • Research has explored the role of cytochrome P450 in the metabolism and bioactivation of AαC, especially in the context of liver and intestinal enzymes in mice (Turesky et al., 2015).

In Vitro Metabolism in Hepatic Microsomes

  • A study investigated the in vitro metabolism of AαC in hepatic microsomes from humans and rats, revealing distinct patterns in the formation of detoxified and activated metabolites (Frederiksen & Frandsen, 2002).

Comparison with Other Heterocyclic Amines

  • The amino-alpha-carbolines, including AαC, were compared with other heterocyclic amines, highlighting their unique characteristics in terms of metabolism and DNA-adduct formation (Frederiksen, 2005).

DNA Adduct Syntheses and Identification

  • Synthesis of DNA adducts from AαC and the identification of these adducts in various organs of rats highlight the compound's potential to cause DNA damage (Frederiksen et al., 2004).

Bioactivation by UDP Glucuronosyltransferases

  • UDP Glucuronosyltransferases have been identified as key enzymes in the bioactivation of AαC, leading to DNA adduct formation, thus providing insights into its carcinogenic potential (Cai et al., 2016).

Novel Antidiabetic Agent Synthesis

  • The synthesis of α-Carboline derivatives, related to AαC, as potential antidiabetic agents indicates the broader potential of this class of compounds in pharmaceutical applications (Choudhary et al., 2011).

Microwave-Assisted Extraction in Beefburgers

  • A novel microwave-assisted extraction technique was used to determine AαC levels in cooked beefburgers, demonstrating its presence in common food items (Mesa et al., 2013).

Bioactivation in Human Xenobiotic-Metabolizing Enzymes

  • The bioactivation of AαC in recombinant test systems expressing human xenobiotic-metabolizing enzymes was studied, offering insights into its mutagenic potential (Glatt et al., 2003).

Excretion of Metabolites in Rats

  • Research on the excretion of AαC metabolites in urine and feces of rats provides valuable information on its in vivo metabolism (Frederiksen & Frandsen, 2004).

Effects of Cooking Temperatures on Formation

  • The impact of cooking temperatures and antioxidants on the formation of HAAs, including AαC in pork floss, was studied, indicating the influence of cooking methods on its levels in food (Liao et al., 2009).

Safety And Hazards

2-Amino-9H-pyrido[2,3-b]indole is a potential human carcinogen . It is suspected of causing genetic defects and is suspected of causing cancer . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

Given its potential carcinogenic properties, future research on 2-Amino-9H-pyrido[2,3-b]indole could focus on further understanding its mechanism of action and finding ways to mitigate its harmful effects .

properties

IUPAC Name

9H-pyrido[2,3-b]indol-2-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)
Source PubChem
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InChI Key

FJTNLJLPLJDTRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
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DSSTOX Substance ID

DTXSID7020001
Record name 2-Amino-alpha-carboline
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Molecular Weight

183.21 g/mol
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Physical Description

Solid; [HSDB] Powder; [MP Biomedicals MSDS], Solid
Record name 2-Amino-9H-pyrido(2,3-b)indole
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Solubility

Soluble in methanol and dimethyl sulfoxide
Record name 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C)
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Mechanism of Action

... one major /Aalpha C-DNA adduct and up to three minor adducts were detected in isolated mammary gland epithelial cells and other tissues (liver, stomach, small intestine, colon and kidney) of Aalpha C-treated rats; the adduct patterns were similar in all tissues examined. The major adduct, comprising 60-100% of total DNA adduct levels in tissues, was chromatographically identical to the principal adduct found in 3'-dGp-A C (synthesized by reacting 3'-phospho-2'-deoxyguanosine (3'-dGp) with N-acetoxy-A C). Of the tissues examined, the highest Aalpha C-DNA adduct levels were found in the liver., 2-Amino-9H-pyrido[2,3-b]indole (A alpha C) is among the most prevalent heterocyclic amines detected in grilled or panfried meat; it was shown to be carcinogenic in mice, to induce preneoplastic foci in rat liver, and to form covalent DNA adducts in vitro and in vivo. The corresponding nitro compound 2-nitro-9H-pyrido[2,3-b]indole (N alpha C) was prepared and shown to be a direct acting mutagen in the Salmonella assay, while the amino compound required external metabolic activation with rat liver homogenate (S9). When A alpha C was incubated with S9 in the presence of calf thymus DNA, one major DNA adduct spot was detected upon 32P-postlabeling analysis. This adduct comigrated on ion-exchange TLC and reversed-phase HPLC with the major adduct detected in primary hepatocytes treated with A alpha C. In DNA isolated from livers of male F344 rats treated with 800 and 160 ppm, the formation of the same major adduct was observed with relative adduct levels of 20.6 +/- 9.6 and 1.4 +/- 1.1 adducts/10(8), respectively, as determined with the butanol extraction variant of the 32P-postlabeling assay. No DNA adducts were detected in liver DNA from rats treated with 32 ppm A alpha C or control animals. The major adduct spot was eluted and hydrolyzed and the modified base characterized by chromatographic and UV spectral comparison with a synthetic standard synthesized from acetylated guanine N3-oxide and A alpha C. Electrospray mass spectrometry and 1H- and 13C-NMR spectroscopy provided further evidence for the major adduct as N2-(guanin-8-yl)-2-amino-9H-pyrido[2,3-b]indole. A alpha C is formed especially in high-temperature preparation of food and may contribute considerably to the human carcinogenic risk that might be imposed by heterocyclic amines.
Record name 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C)
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Product Name

2-Amino-9H-pyrido[2,3-b]indole

Color/Form

Crystalline solid

CAS RN

26148-68-5
Record name 2-Amino-9H-pyrido[2,3-b]indole
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Record name 2-Amino-9H-pyrido(2,3-b)indole
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Record name 2-Amino-9H-pyrido[2,3-b]indole
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Record name 2-AMINO-9H-PYRIDO(2,3-B)INDOLE
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Record name 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C)
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Melting Point

202 °C, 202 - 203 °C
Record name 2-AMINO-9H-PYRIDO(2,3-b)INDOLE (A-alpha-C)
Source Hazardous Substances Data Bank (HSDB)
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Record name 2-Amino-a-carboline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
T Niwa, Y Yamazoe, R Kato - Mutation Research/Fundamental and …, 1982 - Elsevier
Microsomal activation was required for the expression of the mutagenicity of 2-amino-9H-pyridol[2,3-b]indole (AαC) toward Salmonella typhimurium TA98. Pretreatment of rats with PCB, …
Number of citations: 44 www.sciencedirect.com
D Yoshida, T Matsumoto - Agricultural and Biological Chemistry, 1979 - jstage.jst.go.jp
We previously demonstrated that the py rolysis product of tryptophan exhibits high mutagenic activity toward Salmonella tvphi murium TA 98 (TA 98). 1) The mutagenic principles were …
Number of citations: 33 www.jstage.jst.go.jp
H Okonogi, T Ushijima, H Shimizu, T Sugimura… - Cancer letters, 1997 - Elsevier
The inductions of aberrant crypt foci (ACF) by two carcinogenic heterocyclic amines (HCAs), 2-amino-9H-pyrido[2,3-b]indole (AαC) and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (…
Number of citations: 40 www.sciencedirect.com
W Pfau, C Schulze, T Shirai, R Hasegawa… - Chemical research in …, 1997 - ACS Publications
2-Amino-9H-pyrido[2,3-b]indole (AαC) is among the most prevalent heterocyclic amines detected in grilled or panfried meat; it was shown to be carcinogenic in mice, to induce …
Number of citations: 44 pubs.acs.org
BJ Majer, F Kassie, Y Sasaki, W Pfau, H Glatt… - … of Chromatography B, 2004 - Elsevier
Aim of the present study was the investigation of the genotoxicity of amino-α-carboline (AαC) in human derived cells and of its organ-specific effects in laboratory rodents. This …
Number of citations: 27 www.sciencedirect.com
X Liu, T Zhang, X Li, G Zhao, F Xie - Toxicology Mechanisms and …, 2018 - Taylor & Francis
2-Amino-9H-pyrido[2,3-b]indole (AαC), which is a hazardous compound present in cigarette smoke, has been listed as probable human carcinogens (Group 2B). The carcinogenicity …
Number of citations: 3 www.tandfonline.com
S Kim, J Guo, MG O'Sullivan… - Environmental and …, 2016 - Wiley Online Library
Considerable evidence suggests that environmental factors, including diet and cigarette smoke, are involved in the pathogenesis of colon cancer. Carcinogenic nitroso compounds (…
Number of citations: 24 onlinelibrary.wiley.com
H Frederiksen, H Frandsen - Food and chemical toxicology, 2004 - Elsevier
2-amino-9H-pyrido[2,3-b]indole (AαC) is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking. In model systems AαC can be formed by pyrolysing either …
Number of citations: 13 www.sciencedirect.com
H Frederiksen, H Frandsen - Pharmacology & toxicology, 2002 - Wiley Online Library
2‐Amino‐9H‐pyrido[2,3‐b]indole (AαC) and 2‐amino‐3‐methyl‐9H‐pyrido[2,3‐b]indole (MeAαC) are two mutagenic and carcinogenic heterocyclic amines formed during ordinary …
Number of citations: 19 onlinelibrary.wiley.com
H Horie, M Zeisig, K Hirayama, T Midtvedt… - European Journal of …, 2003 - journals.lww.com
Consumption of probiotic bacteria such as bifidobacteria has been shown to reduce the risk of colon cancer in animal models. However, the composition and metabolic activities of the …
Number of citations: 53 journals.lww.com

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